

Application Notes and Protocols: Robinson Annulation with Ethyl Vinyl Ketone

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Compound of Interest

Compound Name: Ethyl vinyl ketone

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Introduction

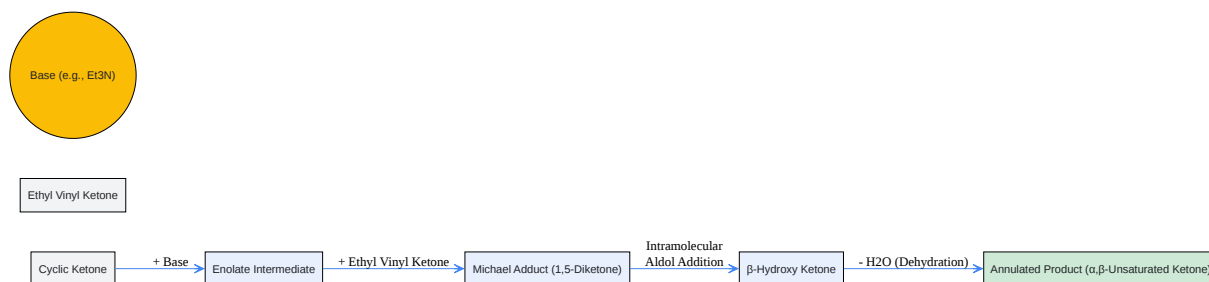
The Robinson annulation is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis for the formation of a six-membered ring. Discovered by Sir Robert Robinson in 1935, this reaction sequence involves a Michael addition of a ketone to an α,β -unsaturated ketone, followed by an intramolecular aldol condensation to afford a cyclohexenone derivative.^{[1][2]} This methodology has proven indispensable in the total synthesis of complex natural products, particularly steroids, terpenoids, and alkaloids, which are scaffolds of significant interest in drug discovery and development.^{[3][4][5]}

This application note provides a detailed protocol for the Robinson annulation reaction using **ethyl vinyl ketone** as the Michael acceptor. **Ethyl vinyl ketone** is a common and effective reagent in this transformation, leading to the formation of fused bicyclic systems that are key intermediates in the synthesis of a variety of biologically active molecules.^[6] We will cover the reaction mechanism, provide a detailed experimental protocol for the synthesis of the 5-methyl-Wieland–Miescher ketone, present a summary of reaction conditions, and discuss its applications in drug development.

Reaction Mechanism

The Robinson annulation proceeds in a two-step sequence under basic or acidic conditions. The base-catalyzed mechanism is more common and is illustrated below.

- **Michael Addition:** The reaction is initiated by the deprotonation of the ketone at the α -carbon by a base to form an enolate. This enolate then acts as a nucleophile and attacks the β -carbon of **ethyl vinyl ketone** in a conjugate addition (Michael addition). The resulting product is a 1,5-dicarbonyl compound.
- **Intramolecular Aldol Condensation:** The newly formed 1,5-dicarbonyl intermediate, upon enolization, undergoes an intramolecular aldol addition where the enolate of one carbonyl group attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration (condensation) of the resulting β -hydroxy ketone under the reaction conditions yields the final α,β -unsaturated cyclic ketone.



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Caption: Base-catalyzed Robinson annulation mechanism.

Experimental Protocols

This section provides a detailed protocol for the synthesis of (\pm)-5-methyl-Wieland–Miescher ketone, a key intermediate in steroid synthesis, via the Robinson annulation of 2-methyl-1,3-

cyclohexanedione with **ethyl vinyl ketone**.

Materials:

- 2-methyl-1,3-cyclohexanedione
- **Ethyl vinyl ketone**
- Triethylamine (NEt₃)
- Tetrahydrofuran (THF), anhydrous
- Toluene
- Pyrrolidine
- 5% Hydrochloric acid (HCl) solution
- 5% Sodium hydroxide (NaOH) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc) and n-hexane for chromatography

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel

- Rotary evaporator
- Glassware for column chromatography

Procedure:

Step 1: Michael Addition

- To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in refluxing tetrahydrofuran (THF), add triethylamine (NEt₃) followed by **ethyl vinyl ketone** (1.1 eq).
- Continue stirring the reaction mixture under reflux for the time indicated in the table below (typically several hours).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, cool the reaction mixture to room temperature.
- The crude trione intermediate can be isolated or used directly in the next step.

Step 2: Aldol Condensation and Dehydration

- If the intermediate was isolated, dissolve it in toluene. Otherwise, evaporate the THF from the previous step and dissolve the residue in toluene.
- Add pyrrolidine to the solution and heat the mixture at 110 °C.
- Monitor the formation of the enedione product by TLC.
- After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

- Dilute the reaction mixture with diethyl ether (Et₂O).
- Wash the organic layer sequentially with a 5% HCl solution, a 5% NaOH solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to afford the pure (±)-5-methyl-Wieland–Miescher ketone.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Robinson annulation using **ethyl vinyl ketone** with various substrates.

Entry	Michael Donor	Michael Acceptor	Catalyst/Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
1	2-Methyl-1,3-cyclohexanedione	Ethyl vinyl ketone	Triethylamine	THF	Reflux	54	30	(Scafato et al., 2019)
2	Cyclohexanone	Ethyl vinyl ketone	Sodium ethoxide	Ethanol	RT - Reflux	2	71	(SynArchive)
3	2-Methylcyclohexanone	Ethyl vinyl ketone	Triton B	-	RT	-	Moderate	(White et al., 2014)

Applications in Drug Development

The Robinson annulation with **ethyl vinyl ketone** is a cornerstone in the synthesis of polycyclic molecules with significant therapeutic potential.

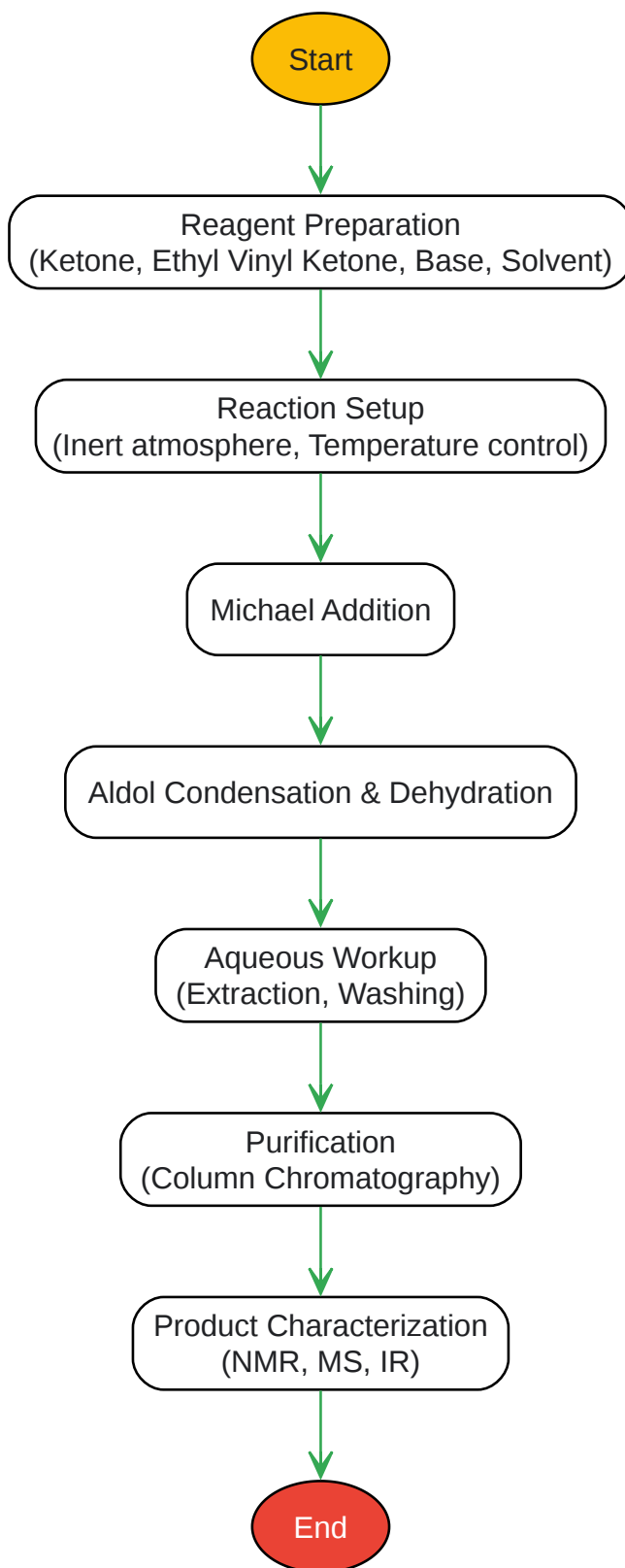
- Steroid Synthesis:** The most prominent application is in the synthesis of steroids.[1][2] The Wieland-Miescher ketone and its analogs, synthesized via this method, are crucial starting materials for the synthesis of corticosteroids, sex hormones, and other bioactive steroids.[3]

For instance, the core structure of cortisone, a potent anti-inflammatory drug, can be constructed using a Robinson annulation strategy.^[1]

- **Terpenoid Synthesis:** Many terpenoids, a large and diverse class of naturally occurring organic compounds, possess interesting biological activities. The Robinson annulation provides an efficient route to the decalin ring system, which is a common structural motif in many terpenes with potential applications as anticancer and antimicrobial agents.
- **Alkaloid Synthesis:** The versatility of the Robinson annulation has been extended to the synthesis of nitrogen-containing heterocyclic systems, which are precursors to various alkaloids.^[7] These compounds often exhibit a wide range of pharmacological activities, including analgesic, antimalarial, and anticancer properties.

Experimental Workflow

The following diagram illustrates the general workflow for a Robinson annulation experiment.



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Caption: General experimental workflow for Robinson annulation.

Conclusion

The Robinson annulation using **ethyl vinyl ketone** remains a highly relevant and efficient method for the construction of six-membered rings in the synthesis of complex organic molecules. Its reliability, versatility, and the importance of its products, particularly in the field of medicinal chemistry and drug development, ensure its continued application. The detailed protocol and data presented in this application note provide a valuable resource for researchers engaged in the synthesis of steroids, terpenoids, and other biologically active compounds.

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